REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:17])[CH3:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 2 d (HPLC control) at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the molecular sieves were filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent of the combined filtrates was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water were added to the residue
|
Type
|
STIRRING
|
Details
|
While stirring the mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted two times with 1N aqueous HCl solution
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the combined aqueous phases
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted two more times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0148 mol | |
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:17])[CH3:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 2 d (HPLC control) at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the molecular sieves were filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent of the combined filtrates was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water were added to the residue
|
Type
|
STIRRING
|
Details
|
While stirring the mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted two times with 1N aqueous HCl solution
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the combined aqueous phases
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted two more times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0148 mol | |
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:17])[CH3:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 2 d (HPLC control) at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the molecular sieves were filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent of the combined filtrates was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water were added to the residue
|
Type
|
STIRRING
|
Details
|
While stirring the mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted two times with 1N aqueous HCl solution
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the combined aqueous phases
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted two more times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0148 mol | |
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |